molecular formula C12H7BrN2O B13917094 3-(5-Bromopyridin-3-yloxy)-benzonitrile

3-(5-Bromopyridin-3-yloxy)-benzonitrile

Cat. No.: B13917094
M. Wt: 275.10 g/mol
InChI Key: MZBPXAQQRMFMKP-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yloxy)-benzonitrile is an organic compound that features a bromopyridine moiety linked to a benzonitrile group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-3-yloxy)-benzonitrile typically involves the coupling of 5-bromopyridine-3-ol with benzonitrile derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-3-yloxy)-benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can engage in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(5-Bromopyridin-3-yloxy)-benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-3-yloxy)-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the benzonitrile group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-3-yloxy)-benzonitrile
  • 3-(5-Fluoropyridin-3-yloxy)-benzonitrile
  • 3-(5-Iodopyridin-3-yloxy)-benzonitrile

Uniqueness

3-(5-Bromopyridin-3-yloxy)-benzonitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)oxybenzonitrile

InChI

InChI=1S/C12H7BrN2O/c13-10-5-12(8-15-7-10)16-11-3-1-2-9(4-11)6-14/h1-5,7-8H

InChI Key

MZBPXAQQRMFMKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CN=C2)Br)C#N

Origin of Product

United States

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